4-Methoxy-2,2-dimethylpiperidine
Description
4-Methoxy-2,2-dimethylpiperidine is a piperidine derivative characterized by a six-membered nitrogen-containing ring with a methoxy (-OCH₃) group at the 4-position and two methyl (-CH₃) groups at the 2-position. Piperidines are widely studied for their biological activities, including receptor binding, enzyme inhibition, and applications in drug development .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-methoxy-2,2-dimethylpiperidine |
InChI |
InChI=1S/C8H17NO/c1-8(2)6-7(10-3)4-5-9-8/h7,9H,4-6H2,1-3H3 |
InChI Key |
PMZJAEOJSGRCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,2-dimethylpiperidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of piperidine derivatives with methoxy and methyl groups. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as crystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,2-dimethylpiperidine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic environments.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents and low temperatures.
Substitution: Halogens, alkylating agents; conditions include the presence of catalysts and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-Methoxy-2,2-dimethylpiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-Methoxy-2,2-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural and functional differences between 4-Methoxy-2,2-dimethylpiperidine and related compounds:
Key Observations :
- Ring System Differences : 4-Methoxy-2,3,5-trimethylpyridine (pyridine ring) lacks the nitrogen’s basicity present in piperidines, influencing its role in proton-pump inhibitors like omeprazole .
- Bulkier Groups : 4-(Diphenylmethoxy)piperidine HCl’s bulky substituent may sterically hinder receptor interactions, contrasting with the smaller methoxy group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
